molecular formula C3H6N2 B106446 Dimethylcyanamide CAS No. 1467-79-4

Dimethylcyanamide

Cat. No.: B106446
CAS No.: 1467-79-4
M. Wt: 70.09 g/mol
InChI Key: OAGOUCJGXNLJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylcyanamide (Me₂NCN, CAS 1467-79-4) is a versatile organonitrogen compound with the molecular formula C₃H₆N₂ and a molecular weight of 70.10 g/mol. It is a colorless to pale yellow liquid with a density of 1.409–1.411 g/mL, boiling point of 161–163°C, and solubility in polar solvents such as water, acetone, ethanol, and ether . The compound’s structure features a central cyanamide group (–NCN) bonded to two methyl groups, rendering it a reactive intermediate in organic synthesis. Its applications span catalytic cyclotrimerization, cycloaddition reactions, and the synthesis of heterocycles such as triazoles, pyrimidines, and ureas . Notably, this compound exhibits moderate polarity, as reflected by its Solvent Similarity Index (SSI) of 0.029, comparable to ethyl acetoacetate (SSI 0.029) and slightly less polar than dimethyl carbonate (SSI 0.031) .

Preparation Methods

Dimethylcyanamide can be synthesized through several methods. One common method involves the reaction of nitromethane with tris(dimethylamino)arsine . Another method includes the reaction of dimethylamine with cyanogen chloride under controlled conditions . Industrial production often employs these methods due to their efficiency and scalability.

Chemical Reactions Analysis

Dimethylcyanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include tetrachlorosilane, zinc chloride, and various metal catalysts. Major products formed from these reactions include dimethylamine, cyanamide derivatives, and polymerized products .

Comparison with Similar Compounds

Physical and Solvent Properties

Table 1 compares dimethylcyanamide with structurally related cyanamides and solvents:

Compound Molecular Formula Boiling Point (°C) Density (g/mL) SSI Key Applications
This compound C₃H₆N₂ 161–163 1.409–1.411 0.029 Catalysis, heterocycle synthesis
Diethylcyanamide C₅H₁₀N₂ ~180–185* ~0.95* Less reactive in cycloadditions
Diphenylcyanamide C₁₃H₁₁N₂ >300 Low reactivity with phenyllithium
Dimethyl carbonate C₃H₆O₃ 90 1.069 0.031 Green solvent, polymerization
Acetone C₃H₆O 56 0.784 0.036 Polar aprotic solvent

*Estimated based on homologous series. SSI data sourced from solvent polarity studies .

Key Observations :

  • This compound’s moderate polarity (SSI 0.029) makes it suitable for reactions requiring both nucleophilic and electrophilic activation, unlike non-polar solvents like toluene.
  • Compared to diethylcyanamide, this compound exhibits higher reactivity in copper(I)-catalyzed cycloadditions due to reduced steric hindrance .

Chemical Reactivity in Catalytic Reactions

Cyclotrimerization

This compound undergoes efficient cyclotrimerization with aluminum amide catalysts to form hexamethylmelamine, a reaction less feasible with bulkier analogs like diphenylcyanamide . For example:

  • This compound : 90% yield of hexamethylmelamine under optimized conditions .
  • Diphenylcyanamide: No reported cyclotrimerization due to steric and electronic hindrance.

Copper(I)-Catalyzed Cycloadditions

In 1,3-dipolar cycloadditions with ketonitrones, this compound outperforms other cyanamides:

  • This compound: Achieves 85% yield of oxadiazinones at 80°C in toluene .
  • Diethylcyanamide : Requires higher temperatures (>100°C) and yields <60% under similar conditions .

Nucleophilic Additions

Phenyllithium reacts with this compound to form triazines (e.g., 2,4-bis(dimethylamino)-6-phenyl-1,3,5-triazine), whereas diphenylcyanamide produces only benzonitrile due to electronic deactivation by aryl groups .

Spectroscopic and Structural Features

Infrared (IR) spectroscopy reveals distinct –NCN stretching modes:

  • This compound : Strong absorption at ~2150 cm⁻¹ (C≡N stretch), with N–C–N bending at 650 cm⁻¹ .
  • Cyanamide (H₂NCN) : Broader –NH stretches (~3400 cm⁻¹) and a shifted C≡N stretch (~2250 cm⁻¹) .

Biological Activity

Dimethylcyanamide (DMC), a compound derived from cyanamide, has garnered attention due to its diverse biological activities, particularly in pharmacology and agriculture. This article synthesizes available research findings, case studies, and experimental data focusing on the biological activity of DMC.

Chemical Structure and Properties

This compound has the chemical formula C3H6N2\text{C}_3\text{H}_6\text{N}_2 and is characterized by the presence of two methyl groups attached to a cyanamide functional group. Its structure contributes to its reactivity and biological interactions.

Biological Activity Overview

DMC exhibits several biological activities, including:

  • Inhibition of Aldehyde Dehydrogenase : DMC has been shown to inhibit aldehyde dehydrogenase (ALDH) in vivo, which is crucial for metabolizing acetaldehyde from ethanol. Studies indicate that DMC administration in rats leads to elevated blood acetaldehyde levels and significantly reduces the activity of low Km mitochondrial ALDH by approximately 90% within 12-24 hours post-administration .
  • Nematicidal and Herbicidal Effects : DMC has been identified as an effective herbicide and nematicide. Research indicates that it suppresses populations of the reniform nematode (Rotylenchulus reniformis) in soil, outperforming traditional herbicides like hydrogen cyanamide in certain applications . The reduction in nematode populations follows a logistical dose-response model, demonstrating its potential utility in agricultural pest control.

1. Aldehyde Dehydrogenase Inhibition Study

A study conducted on rats revealed that DMC significantly elevates blood acetaldehyde levels when administered alongside ethanol. The specific activity of mitochondrial ALDH was depressed by 90% at 12-24 hours post-treatment, indicating a potent inhibitory effect . The study also noted that DMC's effectiveness approaches that of cyanamide itself when considering optimal timing for measurement.

2. Agricultural Applications

In agricultural settings, DMC was tested for its efficacy against nematodes and weeds. The results demonstrated that DMC treatments resulted in taller soybean plants with heavier shoots and roots compared to those treated with hydrogen cyanamide. Additionally, beneficial microbivorous nematodes were not significantly affected, indicating a selective toxicity that preserves beneficial soil organisms .

Parameter This compound Hydrogen Cyanamide
Efficacy as NematicideHighModerate
Impact on Beneficial NematodesMinimalModerate
Plant Growth EnhancementSignificantModerate

The mechanism by which DMC exerts its biological effects primarily involves its role as an inhibitor of ALDH. This inhibition leads to the accumulation of acetaldehyde, which can have various physiological effects, particularly in the context of ethanol metabolism. Furthermore, the selective toxicity against nematodes suggests that DMC may interfere with specific metabolic pathways unique to these pests.

Toxicological Considerations

While DMC shows promise in various applications, toxicological studies are essential to understand its safety profile fully. Preliminary data suggest potential genetic toxicity; however, further detailed assessments are necessary to evaluate long-term effects and environmental impact .

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for dimethylcyanamide?

  • Methodological Answer : Begin by referencing established synthetic routes, such as nucleophilic substitution of dimethylamine with cyanogen halides. Purification should involve fractional distillation (boiling point: 161–163°C) , followed by characterization via 1^1H/13^13C NMR and IR spectroscopy to confirm structure and purity. Document all parameters (temperature, solvent ratios, catalyst loading) in the Methods section to ensure reproducibility . Cross-check with literature to identify deviations, and include raw spectral data in supplementary materials .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Due to its classification as a hazardous substance (Class III, 4-2-III ), use fume hoods, nitrile gloves, and chemical-resistant lab coats. Store in airtight containers away from oxidizers. Conduct a risk assessment using Safety Data Sheets (SDS) and adhere to disposal guidelines for nitrile-containing waste . Document safety procedures in the Methods section to comply with ethical standards .

Q. How should researchers address solubility challenges of this compound in reaction media?

  • Methodological Answer : Pre-screen solvents (e.g., acetonitrile, DMF) via miscibility tests under varying temperatures. Use computational tools like Hansen Solubility Parameters (HSP) to predict interactions. If precipitation occurs during reactions, optimize solvent polarity or introduce co-solvents. Report solubility data in the Results section, including temperature-dependent trends .

Advanced Research Questions

Q. How can computational methods predict this compound’s regioselectivity in cycloaddition reactions?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and calculate activation energies. For example, Au-catalyzed cycloadditions show exothermic pathways favoring pyridine derivatives (ΔG ≈ -25 kcal/mol ). Validate models by comparing computed 13^13C NMR shifts with experimental data. Use software like Gaussian or ORCA for simulations, and include convergence criteria in the Methods section .

Q. What strategies resolve contradictions between experimental yields and computational predictions in this compound reactions?

  • Methodological Answer : Cross-validate by repeating experiments under controlled conditions (e.g., inert atmosphere, moisture-free solvents). Analyze discrepancies using sensitivity tests on computational parameters (basis sets, solvation models). If yields are lower than predicted, investigate side reactions via LC-MS or in situ IR. Discuss limitations of both approaches in the Discussion section, emphasizing systematic error analysis .

Q. How can advanced spectroscopic techniques elucidate this compound’s tautomeric equilibria?

  • Methodological Answer : Use dynamic 1^1H NMR at variable temperatures to detect tautomerization rates. For example, the equilibrium between cyanamide and carbodiimide forms can be quantified via integration of distinct proton signals. Supplement with 2D NMR (e.g., NOESY) to confirm spatial proximity of exchanging groups. Report solvent effects and temperature gradients in the Results section .

Q. What ethical and reproducibility standards apply to this compound studies involving hazardous intermediates?

  • Methodological Answer : Align research objectives with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant ). Disclose all hazardous intermediates in the Ethics section, including waste disposal protocols and institutional approvals . For reproducibility, publish raw chromatograms, spectral data, and computational input files in open-access repositories following FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. Data Management & Analysis

Q. How should researchers structure datasets from this compound experiments for public sharing?

  • Methodological Answer : Organize data into machine-readable formats (e.g., .csv for kinetic data, .cif for crystallography). Annotate metadata with experimental conditions (catalyst loading, reaction time). Use platforms like Zenodo or Chemotion to assign DOIs. For computational data, include XYZ coordinates of optimized geometries and input/output files .

Q. What statistical methods are appropriate for analyzing reaction yield variability in this compound studies?

  • Methodological Answer : Apply ANOVA to compare yields across triplicate runs. For small datasets, use non-parametric tests (Mann-Whitney U). Report confidence intervals (95%) and outliers in the Results section. If variability exceeds 10%, re-examine reaction homogeneity or catalyst stability .

Properties

IUPAC Name

dimethylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2/c1-5(2)3-4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGOUCJGXNLJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2
Record name DIMETHYL CYANAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20236
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9025116
Record name Dimethyl cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dimethyl cyanamide is a clear liquid. (NTP, 1992), Colorless liquid; [Hawley]
Record name DIMETHYL CYANAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20236
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethyl cyanamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4942
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

326.3 °F at 760 mmHg (NTP, 1992), 163.5 °C @ 760 MM HG
Record name DIMETHYL CYANAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20236
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIMETHYL CYANAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4274
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

160 °F (NTP, 1992), 160 °F (71 °C) (CLOSED CUP)
Record name DIMETHYL CYANAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20236
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIMETHYL CYANAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4274
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Decomposes (NTP, 1992), VERY SOL IN WATER, SOL IN ALCOHOL, ETHER & ACETONE
Record name DIMETHYL CYANAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20236
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIMETHYL CYANAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4274
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.88 (NTP, 1992) - Less dense than water; will float, 0.876
Record name DIMETHYL CYANAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20236
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIMETHYL CYANAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4274
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

2.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.42 (AIR= 1)
Record name DIMETHYL CYANAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20236
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIMETHYL CYANAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4274
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

16.0 [mmHg], 40 MM HG @ 80 °C
Record name Dimethyl cyanamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4942
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIMETHYL CYANAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4274
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

COLORLESS, MOBILE LIQUID

CAS No.

1467-79-4
Record name DIMETHYL CYANAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20236
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethylcyanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1467-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl cyanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylcyanamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyanamide, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylcyanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.538
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL CYANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P25IPQ8GN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIMETHYL CYANAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4274
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-42 °F (NTP, 1992), -41.0 °C
Record name DIMETHYL CYANAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20236
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIMETHYL CYANAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4274
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

DL-Phenylalanine
Dimethylcyanamide
DL-Phenylalanine
DL-Phenylalanine
Dimethylcyanamide
DL-Phenylalanine
Dimethylcyanamide
DL-Phenylalanine
Dimethylcyanamide
DL-Phenylalanine
DL-Phenylalanine
Dimethylcyanamide
DL-Phenylalanine
Dimethylcyanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.